molecular formula C13H14O3S2 B2598081 Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-25-1

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2598081
CAS No.: 555154-25-1
M. Wt: 282.37
InChI Key: VCCRNZJWNILVMV-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]thiophene core substituted with an acetyl group at position 5, methyl groups at positions 3 and 4, and an ethyl ester at position 2. This compound is part of a broader class of thienothiophene derivatives, which are valued in organic synthesis for their electron-rich aromatic systems and versatility in forming conjugated structures for materials science or pharmaceutical applications . Its synthesis typically involves cyclization reactions of functionalized precursors, such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, followed by acetylation or substitution reactions .

Key spectral characteristics include:

  • IR: Absorption bands at ~1,709 cm⁻¹ (C=O stretch of acetyl and ester groups) and ~2,214 cm⁻¹ (if nitrile groups are present in analogs) .
  • ¹H-NMR: Signals for methyl groups (δ ~2.2–2.4 ppm), ethyl ester protons (δ ~1.1–4.1 ppm), and acetyl protons (δ ~2.1–2.3 ppm) .

Properties

IUPAC Name

ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRNZJWNILVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among thieno[2,3-b]thiophene derivatives significantly influence their physicochemical properties and reactivity. Below is a detailed comparison:

Substituent Variations at Position 5

Compound Substituent at C5 Key Properties References
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate Acetyl (COCH₃) - Electron-withdrawing group enhances electrophilic substitution reactivity.
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate Cyano (CN) - Higher melting point (155°C) due to stronger intermolecular interactions.
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Hydroxy (OH) - Lower thermal stability (mp 153–156°C) and increased solubility in polar solvents.

Analysis: The acetyl group in the target compound reduces crystallinity compared to the cyano analog but improves solubility in organic solvents. The cyano derivative’s higher polarity (evidenced by its density of 1.33 g/cm³ ) makes it more suitable for solid-state applications, while the acetyl variant may favor solution-phase reactions.

Ester Group Variations

Compound Ester Group Reactivity References
This compound Ethyl (COOEt) - Ethyl ester hydrolyzes slower than methyl, enhancing stability in acidic conditions.
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate Methyl (COOMe) - Faster hydrolysis under basic conditions due to smaller steric hindrance.

Analysis : The ethyl ester’s bulkiness provides steric protection, making the target compound more stable in storage and reaction conditions compared to methyl esters.

Core Structure Modifications

Compound Core Structure Electronic Properties References
This compound Thieno[2,3-b]thiophene - Extended π-conjugation enhances absorption in UV-Vis spectra (~300–400 nm).
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene - Reduced conjugation due to benzo fusion, leading to lower electron mobility.

Analysis: The thieno[2,3-b]thiophene core in the target compound offers superior electronic properties for optoelectronic applications compared to benzo[b]thiophene derivatives.

Key Research Findings

  • Reactivity: The acetyl group undergoes condensation reactions with hydrazines to form hydrazones, while the cyano group participates in cycloaddition reactions .
  • Applications: Thieno[2,3-b]thiophene derivatives are explored as semiconductors, while benzo[b]thiophene analogs are studied for antimicrobial activity .

Biological Activity

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a complex organic compound notable for its unique thieno[2,3-b]thiophene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents. The compound's molecular formula is C13H14O3S2, with a molar mass of 282.38 g/mol. Its structure includes an ethyl ester and an acetyl group, which may enhance its biological activity compared to simpler analogs.

General Biological Activities

Compounds containing the thieno[2,3-b]thiophene moiety have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-b]thiophene possess significant antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties : Some thieno[2,3-b]thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Certain compounds within this class have been noted for their ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

Feature Description
Thieno[2,3-b]thiophene Core Provides a stable and reactive framework for biological interactions.
Acetyl Group May enhance lipophilicity and improve membrane permeability.
Ethoxy Group Potentially increases solubility and alters pharmacokinetics.

Synthesis and Evaluation of Related Compounds

Several studies have synthesized and evaluated related thieno[2,3-b]thiophene derivatives:

  • Antimicrobial Activity Evaluation : A study synthesized various thieno[2,3-b]thiophene derivatives and tested their antimicrobial properties against standard bacterial strains. The results indicated that modifications at the 5-position significantly enhanced activity .
    Compound Activity (Zone of Inhibition)
    5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene15 mm
    Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene18 mm
  • Cytotoxicity Against Cancer Cell Lines : Another study focused on the cytotoxic effects of thieno[2,3-b]thiophene derivatives on human cancer cell lines (e.g., HeLa). The findings suggested that compounds with acetyl substitutions exhibited higher cytotoxicity compared to their non-substituted counterparts .

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